2-Bromo-6-methoxyquinoline
Description
Its molecular formula is C₁₀H₈BrNO, and it exists as a white solid with a melting point of 122–127°C . The compound is characterized by distinct NMR signals, including aromatic proton resonances between δ 7.30–8.10 ppm in CDCl₃ . It serves as a critical intermediate in organic synthesis, particularly in stereoselective reductions and cross-coupling reactions, enabling access to pharmacologically relevant compounds (e.g., anti-tuberculosis agents) .
Properties
IUPAC Name |
2-bromo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSUWYPVSNSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466938 | |
| Record name | 2-BROMO-6-METHOXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476161-59-8 | |
| Record name | 2-BROMO-6-METHOXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxyquinoline typically involves the bromination of 6-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-methoxyquinoline.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various quinoline derivatives depending on the nucleophile used.
- Oxidation reactions produce quinoline carboxylic acids or aldehydes.
- Reduction reactions result in the formation of 6-methoxyquinoline .
Scientific Research Applications
2-Bromo-6-methoxyquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxyquinoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers: Substituent Position Effects
- 2-Bromo-6-methylquinoline (CAS 302939-86-2): Molecular formula: C₁₀H₈BrN. Melting point: 109–111°C . The methyl group at the 6-position reduces steric hindrance compared to methoxy, leading to a lower melting point. Used in pharmaceuticals and agrochemicals due to its stability .
- 2-Bromo-7-methylquinoline: Melting point: 79–80°C . The 7-methyl substituent disrupts molecular symmetry, further lowering the melting point compared to 6-substituted analogs.
| Compound | Substituent Position | Melting Point (°C) | Key Applications |
|---|---|---|---|
| 2-Bromo-6-methoxyquinoline | 6-OCH₃ | 122–127 | Stereoselective synthesis |
| 2-Bromo-6-methylquinoline | 6-CH₃ | 109–111 | Pharmaceuticals |
| 2-Bromo-7-methylquinoline | 7-CH₃ | 79–80 | Organic intermediates |
Substituent Electronic Effects: Methoxy vs. Methyl
- Methoxy Group: Electron-donating via resonance, enhancing quinoline’s aromatic π-system. This increases solubility in polar solvents and influences reactivity in electrophilic substitutions .
- Methyl Group :
Halogen and Ring System Variations
- 5-Bromo-6-methoxyisoquinoline (CAS 366445-82-1): Molecular formula: C₁₀H₈BrNO. Isoquinoline’s nitrogen at position 2 alters electronic properties compared to quinoline, affecting binding in medicinal chemistry applications .
- 3-Bromo-2-methoxyquinoline (CAS 222317-29-5): Bromine at position 3 instead of 2 modifies regioselectivity in cross-coupling reactions. Exhibits pale yellow coloration and solubility in ethanol .
Complex Derivatives with Additional Substituents
- 3-Benzyl-6-bromo-2-methoxyquinoline: Synthesized via multi-step reactions, confirmed by X-ray crystallography and DFT studies. The benzyl group introduces steric bulk, impacting biological activity and synthetic utility .
- 6-Bromo-3-(chlorophenylmethyl)-2-methoxyquinoline: Key intermediate for anti-tuberculosis agents. The chlorophenylmethyl group enhances lipophilicity, improving membrane permeability .
Biological Activity
2-Bromo-6-methoxyquinoline is a heterocyclic aromatic compound characterized by the molecular formula C10H8BrNO. As a derivative of quinoline, it possesses a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The unique structural features, namely the presence of bromine and methoxy groups, enhance its reactivity and potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of various enzymes, thereby blocking their activity. This is particularly relevant in cancer research where enzyme inhibition can disrupt tumor growth.
- Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways that influence cellular functions and responses.
- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, leading to structural disruption and potential anticancer effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, its derivatives have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions significantly affect their potency against cancer cells.
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer). For example, one derivative showed an IC50 value of approximately 17.85 µM against SW480 cells, indicating strong antiproliferative activity compared to standard chemotherapeutic agents like Cisplatin .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound derivative | MCF-7 | 15.85 ± 3.32 | More potent than Erlotinib |
| This compound derivative | SW480 | 17.85 ± 0.92 | Comparable to Doxorubicin |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Its mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival. This makes it a candidate for developing new antimicrobial agents.
Other Biological Activities
Beyond anticancer and antimicrobial effects, research suggests potential antiviral properties, particularly in inhibiting viral replication mechanisms. The methoxy group may enhance solubility and bioavailability, contributing to its effectiveness in various biological systems.
Research Applications
The compound's versatility allows it to be utilized in multiple fields:
- Medicinal Chemistry : As an intermediate for synthesizing more complex organic molecules.
- Pharmacology : In studies focusing on drug design targeting specific enzymes or receptors.
- Industrial Chemistry : In the development of dyes and pigments due to its unique chemical properties.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinoline | Lacks bromine; less reactive | Lower cytotoxicity |
| 2-Bromoquinoline | Lacks methoxy group; affects solubility | Different reactivity |
| 5-Bromo-2-(bromomethyl)-6-methoxyquinoline | Enhanced reactivity due to dual bromination | Potentially higher biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
